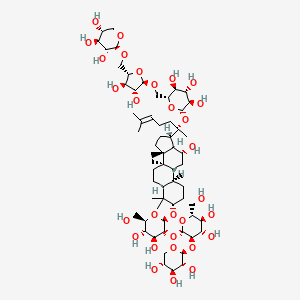

Notoginsenoside S

Vue d'ensemble

Description

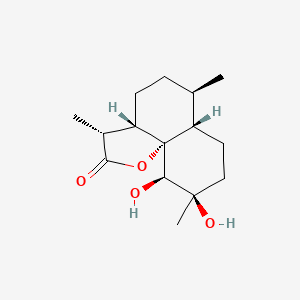

Notoginsenoside S est un composé de saponine bioactif dérivé des racines de Panax notoginseng, une plante médicinale traditionnelle chinoise. Ce composé appartient aux saponines triterpénoïdes de type dammarane, qui sont connues pour leurs propriétés pharmacologiques diverses, notamment des effets anti-inflammatoires, antioxydants et anticancéreux .

Applications De Recherche Scientifique

Notoginsenoside S has a wide range of scientific research applications across various fields:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds and studying the structure-activity relationships of saponins.

Biology: this compound is investigated for its role in cellular processes, including cell proliferation, apoptosis, and differentiation.

Medicine: The compound has shown potential in treating various diseases, such as cancer, cardiovascular diseases, and inflammatory conditions.

Mécanisme D'action

Target of Action

Notoginsenoside S, a unique bioactive component of Panax notoginseng, has been found to primarily target tumor necrosis factor-Alpha (TNF-α) in myocardial tissues . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by other cell types as well .

Mode of Action

This compound interacts with its primary target, TNF-α, resulting in a reduction of its expression in myocardial tissues and AC16 cardiomyocytes . This interaction also leads to a decrease in the release of inflammatory factors in AC16 cells . The compound’s mode of action is through inhibiting the activation of phosphatidylinositol 3-kinase (PI3K)/Akt signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT pathway . This pathway is crucial in cellular quiescence, proliferation, cancer, and longevity. This compound has been shown to regulate this pathway, leading to various downstream effects such as the regulation of smooth muscle cell proliferation, vasculature development, and lipid metabolism signaling .

Pharmacokinetics

These studies suggest that Notoginsenosides have good linearity and bioavailability . .

Result of Action

This compound has been shown to have significant effects on various health conditions. For instance, it has been found to ameliorate myocardial fibrosis in septic mice . It also significantly improves serum lipid profiles, encompassing TG, TC, LDL, ox-LDL, and HDL . Furthermore, it has been shown to inhibit the secretion of VCAM-1 and ICAM-1, enhance the levels of plasma NO and eNOS, and reduce the expression of the JNK2/P38 MAPK/VEGF endothelial damage pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biotransformation of this compound into 25-OH-20 (S/R)-R2, which has elevated cardioprotective effects, was mediated by a biocatalytic system of Cordyceps sinensis . This suggests that the presence of certain enzymes or other substances in the environment can influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Notoginsenoside S interacts with various enzymes and proteins. For instance, it has been shown to suppress the phosphorylation of transforming growth factor-activated protein kinase 1 β (TAK1), JNK, and p38 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in H22 hepatoma cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to suppress the activity of TAK1, subsequently inhibiting JNK/p38 signaling and attenuating cardiomyocyte apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to significantly decrease myocardial infarction area, alleviate myocardial cell damage, and improve cardiac function in myocardial ischemia/reperfusion (MI/R) mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to protect against myocardial ischemia/reperfusion injury in mice when administered at a dosage of 25 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to modulate lipid metabolism, exhibiting anti-inflammatory and antioxidant effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Notoginsenoside S peut être synthétisé par diverses méthodes, notamment la transformation enzymatique et le traitement par micro-ondes. La transformation enzymatique implique l'utilisation d'enzymes glycosidases spécifiques pour convertir les composés précurseurs en this compound. Par exemple, une glycosidase recombinante d'Herpetosiphon aurantiacus a été utilisée pour transformer la vina-ginsenoside R7 en this compound .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction et la purification à partir des feuilles et des racines de Panax notoginseng. Des techniques telles que l'extraction assistée par ultrasons (UAE) et la chromatographie sur résine macroporeuse sont utilisées pour optimiser le rendement et la pureté du composé .

Analyse Des Réactions Chimiques

Types de réactions : Notoginsenoside S subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'hydrolyse. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄) sont utilisés dans des conditions contrôlées pour introduire des groupes fonctionnels contenant de l'oxygène.

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) sont utilisés pour réduire des groupes fonctionnels spécifiques, modifiant l'activité du composé.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, chacun ayant des propriétés pharmacologiques uniques. Par exemple, la biotransformation du Notoginsenoside R1 par Lactiplantibacillus plantarum S165 entraîne la formation de 20(S/R)-Notoginsenoside R2, qui présente une activité anticancéreuse accrue .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique dans divers domaines :

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres composés bioactifs et l'étude des relations structure-activité des saponines.

Biologie : this compound est étudié pour son rôle dans les processus cellulaires, notamment la prolifération cellulaire, l'apoptose et la différenciation.

Médecine : Le composé a montré un potentiel dans le traitement de diverses maladies, telles que le cancer, les maladies cardiovasculaires et les affections inflammatoires.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique plusieurs cibles moléculaires et voies :

Anti-inflammatoire : Il inhibe l'expression des cytokines pro-inflammatoires telles que le facteur de nécrose tumorale-alpha (TNF-α) et les interleukines en modulant la voie du facteur nucléaire-kappa B (NF-κB).

Anticancéreux : Le composé induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant la voie de signalisation PI3K/Akt/mTOR.

Comparaison Avec Des Composés Similaires

Notoginsenoside S est comparé à d'autres composés similaires, tels que Notoginsenoside R1, Notoginsenoside R2 et Ginsenoside Rg1. Ces composés présentent des similitudes structurales mais diffèrent par leurs activités pharmacologiques et leur puissance :

Notoginsenoside R1 : Connu pour ses bienfaits neuroprotecteurs et cardiovasculaires.

Notoginsenoside R2 : Présente des propriétés anticancéreuses accrues par rapport au this compound.

Ginsenoside Rg1 : Principalement utilisé pour ses effets anti-âge et d'amélioration cognitive.

This compound se distingue par son profil équilibré d'activités anti-inflammatoires, antioxydantes et anticancéreuses, ce qui en fait un composé polyvalent pour diverses applications thérapeutiques.

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H106O30/c1-25(2)10-9-14-63(8,93-56-50(81)44(75)42(73)32(89-56)24-85-54-49(80)43(74)33(88-54)23-84-53-47(78)38(69)28(67)21-82-53)26-11-16-62(7)37(26)27(66)18-35-60(5)15-13-36(59(3,4)34(60)12-17-61(35,62)6)90-57-51(45(76)40(71)30(19-64)86-57)92-58-52(46(77)41(72)31(20-65)87-58)91-55-48(79)39(70)29(68)22-83-55/h10,26-58,64-81H,9,11-24H2,1-8H3/t26-,27+,28+,29+,30+,31+,32+,33-,34-,35+,36-,37-,38-,39-,40+,41+,42+,43-,44-,45-,46-,47+,48+,49+,50+,51+,52+,53-,54+,55-,56-,57-,58-,60-,61+,62+,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIGQTILUNTIQH-RJLRDNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)COC1C(C(C(CO1)O)O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H106O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346727 | |

| Record name | Notoginsenoside S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575446-95-6 | |

| Record name | Notoginsenoside S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)

![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)